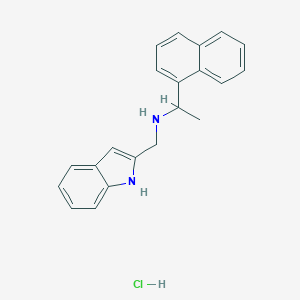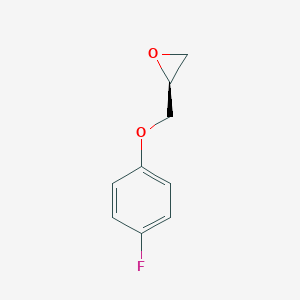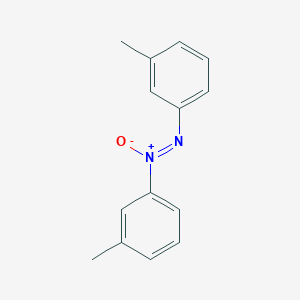
Hypophosphite de manganèse(II) monohydraté
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Manganese(II) hypophosphite monohydrate is a chemical compound with the formula Mn(PH₂O₂)₂·H₂OThis compound is characterized by its off-white powder or colorless crystal appearance and is used in various scientific and industrial applications .
Applications De Recherche Scientifique
Manganese(II) hypophosphite monohydrate has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other manganese compounds and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used in the production of specialized materials and as an additive in certain industrial processes
Mécanisme D'action
Target of Action
Manganese(II) hypophosphite monohydrate is a chemical compound with the formula Mn(PH2O2)2 · H2O The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
The hypophosphite ions may also participate in redox reactions .
Biochemical Pathways
It’s known that manganese is a cofactor for a variety of enzymes, and phosphorus is a key element in energy transfer and storage processes .
Pharmacokinetics
As a metal salt, its bioavailability may depend on factors such as solubility, ionization, and the presence of transport proteins .
Result of Action
It’s known that manganese plays a role in processes such as bone development, wound healing, and the metabolism of carbohydrates, amino acids, and cholesterol .
Action Environment
The action, efficacy, and stability of Manganese(II) hypophosphite monohydrate can be influenced by various environmental factors. These may include pH, temperature, and the presence of other ions or molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Manganese(II) hypophosphite monohydrate can be synthesized through the reaction of manganese(II) salts with hypophosphorous acid. The reaction typically occurs in an aqueous medium, and the product is obtained by crystallization. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the purity and yield of the compound .
Industrial Production Methods
Industrial production of manganese(II) hypophosphite monohydrate involves similar synthetic routes but on a larger scale. The process includes the use of high-purity raw materials and advanced crystallization techniques to produce the compound in bulk quantities. The industrial production methods are designed to meet stringent quality standards and ensure consistency in the product .
Analyse Des Réactions Chimiques
Types of Reactions
Manganese(II) hypophosphite monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form manganese(III) or manganese(IV) compounds.
Reduction: It can be reduced to form lower oxidation states of manganese.
Substitution: The hypophosphite ligands can be substituted with other ligands under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various manganese oxides, phosphates, and substituted manganese complexes. These products have diverse applications in different fields .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to manganese(II) hypophosphite monohydrate include:
- Manganese(II) phosphate
- Manganese(II) sulfate
- Manganese(II) chloride
- Manganese(II) acetate
Uniqueness
Manganese(II) hypophosphite monohydrate is unique due to its specific chemical structure and properties. It has distinct reactivity patterns and applications compared to other manganese compounds.
Propriétés
InChI |
InChI=1S/Mn.2HO2P.H2O/c;2*1-3-2;/h;2*(H,1,2);1H2/q+2;;;/p-2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJYHROXKPCRKH-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-]P=O.[O-]P=O.[Mn+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2MnO5P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.90 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Methyl 6-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethenyl]pyridine-3-carboxylate](/img/structure/B27985.png)
![6-[(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl] Nicotinic Acid Methyl Ester](/img/structure/B27988.png)





